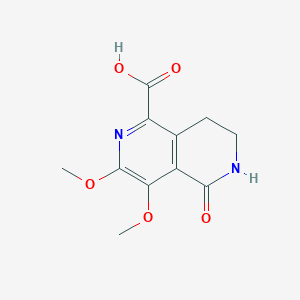
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid is a complex organic compound with a unique structure that includes a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of appropriate amines with diesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
化学反応の分析
Types of Reactions
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with intriguing biological activities.
Uniqueness
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid is unique due to its specific structure and the functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
3,4-dimethoxy-5-oxo-7,8-dihydro-6H-2,6-naphthyridine-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c1-17-8-6-5(3-4-12-9(6)14)7(11(15)16)13-10(8)18-2/h3-4H2,1-2H3,(H,12,14)(H,15,16) |
InChIキー |
WIDJMHAXOLOPRT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C2=C1C(=O)NCC2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


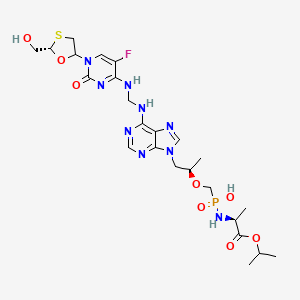
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
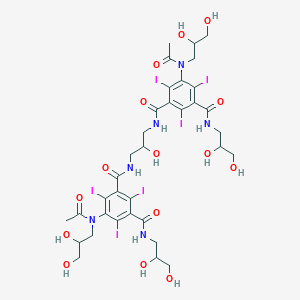
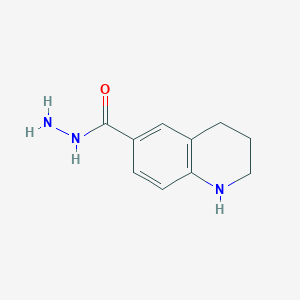

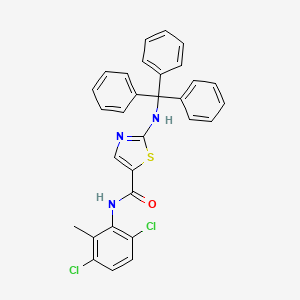
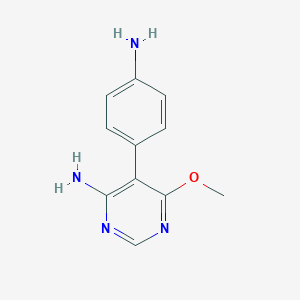
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
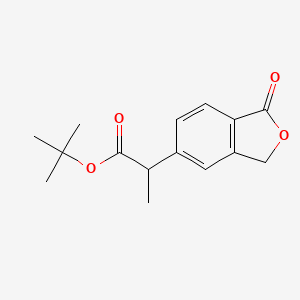
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
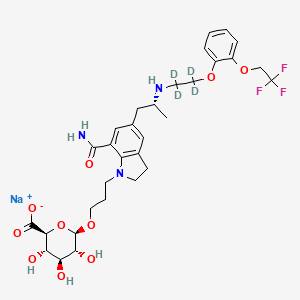


![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
